

Application Notes and Protocols for DBPR116 in Mouse Tail-Flick Test

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Compound of Interest

Compound Name: DBPR116

Cat. No.: B15620305

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Introduction

DBPR116 is a novel antagonist-to-agonist allosteric modulator of the mu-opioid receptor (MOR).^{[1][2][3]} In the presence of an opioid antagonist such as naltrexone, **DBPR116** facilitates the activation of the MOR, leading to a potent antinociceptive effect. This unique mechanism of action positions the combination of **DBPR116** and naltrexone as a potential analgesic with a safer profile compared to traditional opioids.^{[4][5]} The tail-flick test is a common and reliable method for assessing the analgesic properties of compounds in rodents by measuring the latency of a mouse to withdraw its tail from a thermal stimulus.

Data Presentation

The following tables summarize the quantitative data for the use of **DBPR116** in combination with naltrexone in the mouse tail-flick test.

Compound/ Combination	Dosage	Administration Route	Efficacy (ED50)	Maximum Tolerated Dose (MTD)	Animal Model
DBPR116 + Naltrexone	< 10 mg/kg (DBPR116) + 1 mg/kg (Naltrexone)	Intravenous (i.v.)	< 10 mg/kg	> 40 mg/kg (rodents)	Mouse (acute thermal pain)

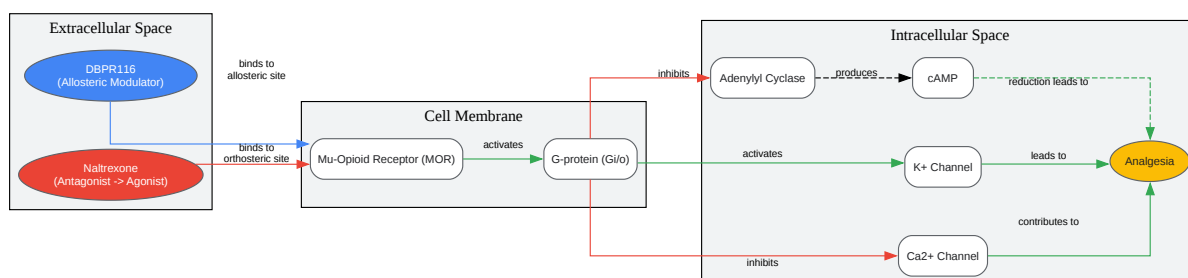
Table 1: Efficacy and Tolerability of **DBPR116**/Naltrexone Combination.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Compound/Combination	Antinociceptive Effect Comparison	Test
DBPR116 + Naltrexone	Comparable to Morphine	Tail-Flick Test

Table 2: Comparative Antinociceptive Effect.[\[1\]](#)

Signaling Pathway

DBPR116 acts as a positive allosteric modulator of the mu-opioid receptor. In a unique fashion, it enables opioid antagonists like naltrexone to function as agonists, thereby activating the receptor and its downstream signaling cascade, which ultimately results in analgesia.



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Caption: **DBPR116** Signaling Pathway.

Experimental Protocols

Tail-Flick Test Protocol for Assessing Antinociceptive Effects of **DBPR116**

This protocol is adapted from established tail-flick test methodologies and tailored for the evaluation of **DBPR116** in combination with naltrexone.[6]

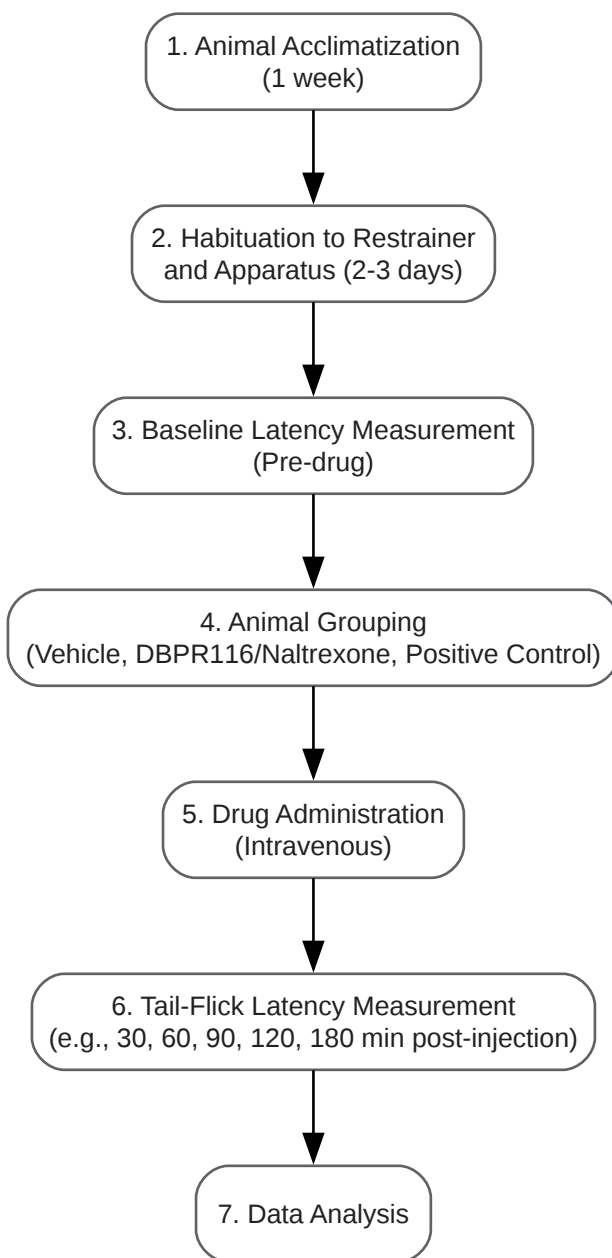
1. Animals:

- Male Swiss albino mice weighing 20-25 g are suitable for this study.
- House the animals in a temperature-controlled room with a 12-hour light/dark cycle and provide ad libitum access to food and water.
- Allow the mice to acclimatize to the laboratory environment for at least one week before the experiment.

2. Materials and Equipment:

- **DBPR116**
- Naltrexone
- Vehicle (e.g., sterile saline, DMSO, or as appropriate for **DBPR116** solubility)
- Tail-flick apparatus (radiant heat or warm water immersion)
- Animal restrainers
- Syringes and needles for intravenous administration
- Stopwatch

3. Experimental Workflow:



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Caption: Experimental Workflow for Tail-Flick Test.

4. Procedure:

- **Habituation:** For 2-3 days prior to the experiment, habituate the mice to the restrainers and the testing apparatus to minimize stress-induced variability.

- **Baseline Latency:** On the day of the experiment, determine the baseline tail-flick latency for each mouse. Place the mouse in the restrainer and position the distal third of its tail on the heat source.
 - For a radiant heat apparatus, adjust the intensity to obtain a baseline latency of 2-3 seconds.[\[6\]](#)
 - For a warm water bath, maintain the temperature at a constant $52 \pm 0.5^{\circ}\text{C}$.
 - A cut-off time of 10 seconds should be implemented to prevent tissue damage.[\[6\]](#) If the mouse does not flick its tail within this time, remove the tail and assign a latency of 10 seconds.
 - The baseline latency should be the average of three readings taken a few minutes apart.
- **Animal Grouping:** Randomly assign mice to different treatment groups (e.g., Vehicle control, **DBPR116**/Naltrexone, Positive control like morphine).
- **Drug Administration:**
 - Administer naltrexone (1 mg/kg) intravenously.
 - Shortly after, administer the desired dose of **DBPR116** intravenously.
 - The vehicle group should receive an equivalent volume of the vehicle.
- **Post-Drug Latency Measurement:** At predetermined time points after drug administration (e.g., 30, 60, 90, 120, and 180 minutes), measure the tail-flick latency as described for the baseline measurement.[\[6\]](#)

5. Data Analysis:

- The antinociceptive effect is typically expressed as the Maximum Possible Effect (%MPE), calculated using the following formula: $\%MPE = [(Post\text{-}drug\ latency - Baseline\ latency) / (Cut\text{-}off\ time - Baseline\ latency)] \times 100$
- The data can be further analyzed to determine the ED50 value of **DBPR116**.

- Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be used to compare the effects between different treatment groups. A p-value of less than 0.05 is generally considered statistically significant.

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